molecular formula C16H14N2O2S B382434 methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate CAS No. 308298-17-1

methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate

Cat. No. B382434
CAS RN: 308298-17-1
M. Wt: 298.4g/mol
InChI Key: VXLRTPFHYDFGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both implicated in the development of several diseases. It has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate. One direction is to further elucidate its mechanism of action, which will help to design more targeted experiments to study its effects. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, it may be useful to study its effects in combination with other compounds, such as chemotherapy drugs, to determine if it can enhance their efficacy. Finally, it may be useful to study the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosing regimen for therapeutic use.
In conclusion, methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is a promising compound for scientific research due to its potential applications in the field of medicine. It has been found to possess several biochemical and physiological effects that make it a promising candidate for further research. Its synthesis method is relatively easy, and it has several advantages for lab experiments. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. There are several future directions for research on this compound, which may lead to its use in the treatment of various diseases.

Scientific Research Applications

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate has been found to have several potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in vitro.

properties

IUPAC Name

methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-15(19)12-8-6-11(7-9-12)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLRTPFHYDFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1H-Benzoimidazol-2-thiol (1.5 g, 0.01 mol) and 4-bromomethyl benzoic acid methyl ester (2.29 g; 0.01 mol) were heated at reflux in methanol (100 mL) for a period of 24 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, then with water. The organic phase was evaporated. The residue was dissolved in methanol. The resulting solution was saturated with hydrogen chloride. The solution was then concentrated to the precipitation point. The solid was collected and dried to give (1.8 g, 54% yield) of the title compound as a mono-hydrochloride, white solid, m.p. 229°-231° C. Anal. Calcd. for C16H14N2 O2S.HCl: C, 57.40; H, 4.52; N, 8.37. Found: C, 57.54; H, 4.47; N, 8.36. Mass spectrum (EI; M+) m/z 298. 1H-NMR (DMSO-d6 ; 400 MHz) δ 7.89 (d, 2H0, 7.62-7.65 (m, 4H); 7.39 (m, 2H), 4.89 (s, 2H), and 3.81 (s, 3H).
[Compound]
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mono-hydrochloride
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2.29 g
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100 mL
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Yield
54%

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